Fosquidone
Overview
Description
It has been investigated for its potential anticancer properties, particularly in treating various solid tumors such as breast, ovary, colon, and head and neck cancers . Fosquidone is a water-soluble analogue of mitoquidone, which was the first of a series of pentacyclic pyrroloquinones developed as anti-tumor agents .
Preparation Methods
The synthesis of Fosquidone involves multiple steps, starting with the preparation of the pyrroloquinone core. The synthetic route typically includes the following steps:
Formation of the Pyrroloquinone Core: This involves the cyclization of appropriate precursors under controlled conditions to form the pentacyclic structure.
Functionalization: Introduction of functional groups such as hydroxyl, methoxy, and phosphate groups to enhance solubility and biological activity.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, purity, and compliance with regulatory standards.
Chemical Reactions Analysis
Fosquidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Fosquidone serves as a model compound for studying the reactivity and stability of pentacyclic pyrroloquinones.
Biology: It is used to investigate the biological pathways and mechanisms involved in cancer cell proliferation and apoptosis.
Mechanism of Action
Fosquidone exerts its effects through a mechanism that involves the inhibition of DNA synthesis and interference with the cell cycle. It targets specific molecular pathways that are crucial for cancer cell survival and proliferation. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Fosquidone is unique among pentacyclic pyrroloquinones due to its water solubility and broad spectrum of activity against solid tumors. Similar compounds include:
Mitoquidone: The first pentacyclic pyrroloquinone developed as an anti-tumor agent, but with solubility issues.
Quinoline-2,4-dione Derivatives: These compounds share structural similarities with this compound and exhibit various biological activities.
This compound’s enhanced solubility and specific anticancer properties make it a distinct and valuable compound in the field of oncology.
Properties
IUPAC Name |
benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTSQCOOUJTIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114517-04-3 (hydrochloride), 114517-02-1 (Parent) | |
Record name | Fosquidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR63178A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00921408 | |
Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114517-02-1, 114517-04-3 | |
Record name | Fosquidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR63178A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSQUIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6QP9BP8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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